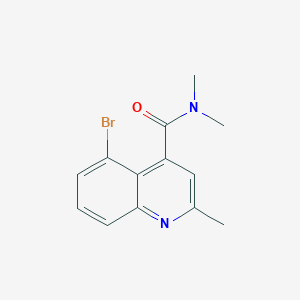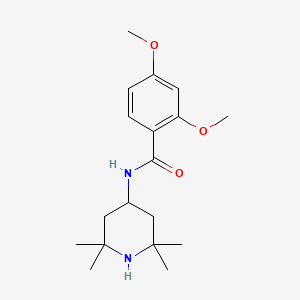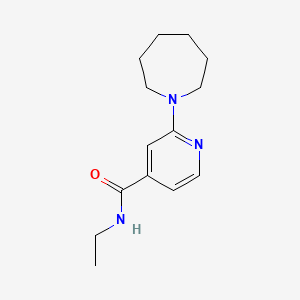![molecular formula C19H22N4O B7629363 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is not fully understood. However, studies have shown that it can inhibit various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the major advantages of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone. One area of research is to further investigate its mechanism of action. Understanding the specific signaling pathways that this compound targets could help to identify new therapeutic targets for various diseases.
Another area of research is to investigate the potential use of this compound in combination with other drugs. Studies have shown that combining this compound with other anti-cancer drugs can enhance its therapeutic effects. Additionally, combining this compound with anti-inflammatory drugs could enhance its anti-inflammatory effects.
Finally, there is a need to further investigate the potential toxic effects of this compound. Understanding the specific mechanisms of toxicity could help to identify ways to minimize its toxic effects while still maintaining its therapeutic benefits.
Conclusion:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a promising compound with potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxic effects.
合成方法
The synthesis method of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone involves the reaction of 4-methylpiperazine with 2-bromo-4-(2,3-dihydro-1H-indol-1-yl)pyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
科学研究应用
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-21-10-12-22(13-11-21)18-14-16(6-8-20-18)19(24)23-9-7-15-4-2-3-5-17(15)23/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQNYRQIOFDJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)



![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)



![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)
